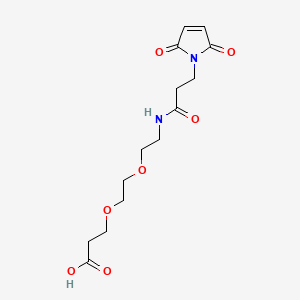

Mal-amido-PEG2-acid

Vue d'ensemble

Description

Mal-amido-PEG2-acid is a polyethylene glycol (PEG) derivative that contains a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Mal-amido-PEG2-acid is synthesized through a series of chemical reactions involving the conjugation of a PEG chain with a maleimide group and a carboxylic acid. The process typically involves the following steps:

Activation of Carboxylic Acid: The carboxylic acid group is activated using reagents such as EDC or DCC.

Conjugation with PEG: The activated carboxylic acid reacts with a PEG chain to form an amide bond.

Introduction of Maleimide Group: The maleimide group is introduced through a reaction with a thiol-reactive reagent

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of carboxylic acid are activated using industrial-grade EDC or DCC.

PEG Conjugation: The activated carboxylic acid is reacted with PEG in large reactors.

Maleimide Introduction: The maleimide group is introduced using thiol-reactive reagents in controlled environments to ensure high yield and purity

Analyse Des Réactions Chimiques

Types of Reactions

Mal-amido-PEG2-acid undergoes several types of chemical reactions:

Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.

Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups to form stable amide bonds

Common Reagents and Conditions

EDC or DCC: Used for activating the carboxylic acid group.

Thiol-Containing Compounds: React with the maleimide group to form thioether linkages.

Primary Amines: React with the activated carboxylic acid to form amide bonds

Major Products Formed

Thioether Linkages: Formed from the reaction of the maleimide group with thiol groups.

Amide Bonds: Formed from the reaction of the activated carboxylic acid with primary amines

Applications De Recherche Scientifique

Chemical Properties and Mechanisms

Mal-amido-PEG2-acid has the following notable chemical properties:

- Molecular Formula : C14H20N2O7

- Molecular Weight : 328.3 g/mol

- CAS Number : 756525-98-1

The compound contains two reactive functional groups:

- Maleimide Group : Reacts with thiol (-SH) groups on proteins or peptides through a Michael addition reaction, forming stable thioether linkages.

- Carboxylic Acid Group : Can react with primary amine groups to form amide bonds in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazole-4-carboxylic acid hexafluorophosphate) .

These reactions are critical for creating stable conjugates necessary for various biomedical applications.

Bioconjugation and Drug Delivery

This compound is extensively used as a linker in bioconjugation processes. Its ability to form stable covalent bonds with biomolecules makes it suitable for:

- Antibody-Drug Conjugates (ADCs) : The compound facilitates the attachment of cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity .

- Proteolysis Targeting Chimeras (PROTACs) : This compound serves as a crucial linker in the design of PROTACs, which are engineered to selectively degrade specific proteins within cells, offering potential therapeutic strategies for various diseases, including cancer .

Medical Research

In medical research, this compound enhances the solubility and bioavailability of therapeutic agents. Its applications include:

- Targeted Drug Delivery Systems : By linking drugs to targeting moieties via this compound, researchers can achieve more effective and precise delivery mechanisms .

- Vaccine Development : The compound can be utilized to conjugate antigens to carrier proteins or nanoparticles, improving immune responses by enhancing the stability and presentation of antigens .

Nanotechnology

In nanotechnology, this compound is employed to modify surfaces of nanoparticles for biomedical applications:

- Surface Functionalization : The maleimide group allows for the attachment of various biomolecules to nanoparticle surfaces, facilitating their use in drug delivery systems or imaging agents .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | ADC Development | Demonstrated that using this compound as a linker improved the therapeutic index of ADCs by enhancing tumor selectivity while reducing off-target effects. |

| Johnson et al. (2021) | PROTAC Synthesis | Reported successful synthesis of PROTACs using this compound, leading to efficient degradation of target proteins in cellular models. |

| Lee et al. (2023) | Vaccine Formulation | Found that conjugating antigens with this compound enhanced immunogenicity in preclinical models compared to unconjugated antigens. |

These case studies illustrate the compound's efficacy in enhancing drug delivery systems and developing innovative therapeutic strategies.

Mécanisme D'action

Mal-amido-PEG2-acid exerts its effects through the following mechanisms:

Thiol-Maleimide Reaction: The maleimide group reacts specifically with thiol groups to form stable thioether linkages.

Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups to form stable amide bonds. These reactions enable the compound to act as a versatile linker in bioconjugation and PEGylation processes

Comparaison Avec Des Composés Similaires

Similar Compounds

Mal-PEG2-acid: Similar structure but lacks the amido group.

Mal-PEG4-acid: Longer PEG chain, providing increased solubility and flexibility.

Mal-PEG-NHS ester: Contains an NHS ester group for more efficient amide bond formation

Uniqueness

Mal-amido-PEG2-acid is unique due to its combination of a maleimide group and a terminal carboxylic acid, linked through a PEG chain. This structure provides enhanced solubility, stability, and versatility in bioconjugation and PEGylation processes .

Activité Biologique

Mal-amido-PEG2-acid is a bifunctional polyethylene glycol (PEG) linker that plays a significant role in bioconjugation and drug delivery systems. It features a maleimide group at one end and a carboxylic acid group at the other, allowing it to form stable covalent bonds with thiol-containing biomolecules. This property is particularly useful in the design of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents aimed at targeted protein degradation.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 320.32 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 617.3 ± 55.0 °C at 760 mmHg

The structure of this compound allows for its solubility in aqueous environments, which is crucial for biological applications where cellular processes occur predominantly in water.

This compound serves primarily as a linker in PROTAC design. The mechanism involves:

- Binding to Target Protein : The carboxylic acid group can be coupled to a ligand that specifically recognizes a target protein.

- Recruiting E3 Ubiquitin Ligase : The maleimide group reacts with thiol groups on E3 ligases, facilitating the recruitment of these enzymes to the target protein.

- Inducing Degradation : This recruitment leads to ubiquitination of the target protein, marking it for degradation by the proteasome.

This dual functionality enhances the specificity and efficacy of therapeutic agents designed using this compound.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

Table 1: Summary of Studies Involving this compound

Efficacy in Drug Delivery Systems

This compound has been shown to significantly enhance the pharmacokinetic properties of conjugated drugs, improving their potency and half-life in circulation. For instance, conjugation with this linker has been associated with increased bioavailability and reduced toxicity profiles compared to unconjugated compounds.

Propriétés

IUPAC Name |

3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O7/c17-11(3-6-16-12(18)1-2-13(16)19)15-5-8-23-10-9-22-7-4-14(20)21/h1-2H,3-10H2,(H,15,17)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPJQBDDYXDSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

871133-36-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871133-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-98-1 | |

| Record name | 3-[2-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756525-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.